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Compound of Interest

Compound Name: 1-(4-Nitrophenyl)cyclobutanamine

Cat. No.: B11726976 Get Quote

While often queried together in database searches, it is vital to establish precise structural

distinctions. PubChem CID 591995 specifically refers to 1-(4-Nitrophenyl)ethanamine (an open-

chain ethylamine derivative)[1]. In contrast, 1-(4-Nitrophenyl)cyclobutanamine (CAS

1260672-25-0) represents a cyclobutyl analog where the alkyl chain is locked into a four-

membered ring[2].

From a drug design perspective, replacing an open-chain ethyl group with a cyclobutane ring

restricts the dihedral angle of the amine. This conformational restriction reduces the entropic

penalty upon target binding and often improves metabolic stability by blocking sites of potential

oxidation.

Table 1: Comparative Physicochemical Data
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Property
1-(4-
Nitrophenyl)ethanamine[1]

1-(4-
Nitrophenyl)cyclobutanami
ne[2]

Database Identifier PubChem CID 591995 CAS 1260672-25-0

Molecular Formula C8H10N2O2 C10H12N2O2

Molecular Weight 166.18 g/mol 192.21 g/mol

Topological Polar Surface Area

(TPSA)
71.8 Å² ~71.8 Å²

Structural Motif
Flexible, open-chain

alkylamine

Conformationally rigid

cycloalkylamine

Chirality
Chiral center at the benzylic

carbon

Achiral (symmetric cyclobutane

ring)

Synthetic Utility
Chiral resolution, flexible

linkers

Rigidified pharmacophore

development

Mechanistic Role in API Synthesis
Both compounds serve as bifunctional building blocks. The primary amine allows for immediate

functionalization (e.g., amide coupling, reductive amination), while the para-nitro group acts as

a masked aniline. Once the amine is functionalized, the nitro group can be reduced to an

aniline, opening a second vector for derivatization. This orthogonal reactivity makes them

highly valuable in synthesizing complex scaffolds like kinase inhibitors or GPCR antagonists.
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Synthetic derivatization pathway of 4-nitrophenyl alkylamines into target pharmacophores.

Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-

validating systems. Every critical step includes an In-Process Control (IPC) to verify causality

and reaction progression before advancing.

Protocol A: Amide Coupling of the Primary Amine
Causality: HATU is selected over traditional carbodiimides (like EDC/HOBt) due to its superior

efficiency in coupling sterically hindered amines, which is particularly relevant for the bulky

cyclobutanamine analog. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic

base to scavenge protons without competing with the amine nucleophile.
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Step-by-Step Methodology:

Preparation: In an oven-dried round-bottom flask under inert atmosphere (N2), dissolve the

carboxylic acid partner (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).

Activation: Add DIPEA (3.0 equiv) dropwise. Stir at ambient temperature for 15 minutes to

pre-form the active ester.

Coupling: Add 1-(4-Nitrophenyl)cyclobutanamine or CID 591995 (1.1 equiv) in one portion.

IPC (Self-Validation): After 2 hours, sample 10 µL of the reaction mixture, dilute in MeCN,

and analyze via LC-MS. Validation metric: Disappearance of the starting amine mass and

appearance of the expected product mass.

Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the

combined organic layers with 5% LiCl aqueous solution (to remove DMF), dry over

anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Catalytic Reduction of the Nitro Moiety
Causality: Catalytic hydrogenation (Pd/C) is preferred over dissolving metal reductions (e.g.,

Fe/HCl or SnCl2) to avoid harsh acidic conditions that could cleave the newly formed amide

bond or complicate the isolation of the resulting polar aniline.

Step-by-Step Methodology:

Setup: Dissolve the nitro-intermediate from Protocol A in HPLC-grade Methanol (0.1 M).

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10% w/w). Safety Note:

Pd/C is highly pyrophoric; add under a blanket of argon.

Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon. Stir

vigorously at 25°C.

IPC (Self-Validation): Monitor via LC-MS every 2 hours. Validation metric: The reduction of -

NO2 to -NH2 corresponds to a highly specific mass shift of -30 Da (loss of two oxygen

atoms[-32], gain of two protons [+2]). Do not proceed until the starting mass is completely

consumed.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b11726976?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11726976?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isolation: Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C

catalyst. Wash the filter cake thoroughly with Methanol. Concentrate the filtrate in vacuo to

yield the pure aniline derivative.

1. Setup

Charge substrate, Pd/C, MeOH

2. Reaction

H2 (1 atm), 25°C, Vigorous Stirring

3. IPC Check

LC-MS: Mass shift -30 Da

 Incomplete

4. Isolation

Celite filtration, concentration

 >99% Conversion

Click to download full resolution via product page

Self-validating experimental workflow for the catalytic reduction of the nitro moiety.

Conclusion
Both 1-(4-Nitrophenyl)ethanamine (CID 591995) and 1-(4-Nitrophenyl)cyclobutanamine are

potent building blocks in organic synthesis. By understanding the physicochemical differences

between the flexible ethyl chain and the rigid cyclobutane ring, researchers can make informed,

causal decisions regarding pharmacophore design. Implementing self-validating protocols with

rigorous IPCs ensures high-fidelity synthesis, minimizing downstream purification bottlenecks in

drug development pipelines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 1-(4-Nitrophenyl)ethanamine | C8H10N2O2 | CID 591995 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. 1260672-25-0 CAS|1-(4-硝基苯基)环丁胺|生产厂家|价格信息 [m.chemicalbook.com]

To cite this document: BenchChem. [Cheminformatics Clarification & Physicochemical
Profiling]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11726976#1-4-nitrophenyl-cyclobutanamine-
pubchem-cid-591995-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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